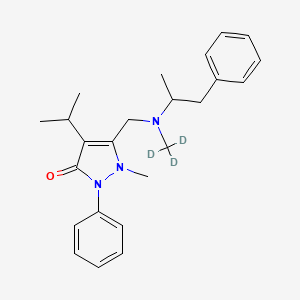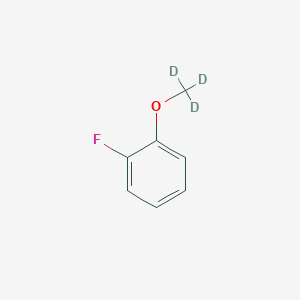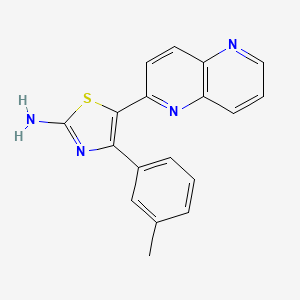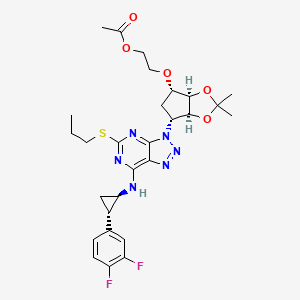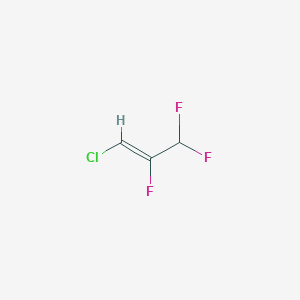
(Z)-1-Chloro-2,3,3-trifluoro-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Chloro-2,3,3-trifluoro-1-propene is an organic compound with the molecular formula C3H2ClF3 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Chloro-2,3,3-trifluoro-1-propene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,1-trifluoropropene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactors. The process involves the continuous feed of 1,1,1-trifluoropropene and chlorine gas into the reactor, where the reaction occurs under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-1-Chloro-2,3,3-trifluoro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Formation of 2,3,3-trifluoro-1-propanol.
Addition: Formation of 1,2-dibromo-2,3,3-trifluoropropane.
Oxidation: Formation of 2,3,3-trifluoro-1,2-epoxypropane.
Applications De Recherche Scientifique
Chemistry: (Z)-1-Chloro-2,3,3-trifluoro-1-propene is used as a building block in organic synthesis. Its unique halogenation pattern makes it a valuable intermediate for the synthesis of more complex fluorinated compounds.
Biology and Medicine: In biological research, this compound is studied for its potential use in the development of pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers
Mécanisme D'action
The mechanism of action of (Z)-1-Chloro-2,3,3-trifluoro-1-propene involves its interaction with specific molecular targets. In chemical reactions, the compound’s double bond and halogen atoms play crucial roles in its reactivity. The chlorine and fluorine atoms can participate in nucleophilic and electrophilic interactions, respectively, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
1-Chloro-2,3,3-trifluoro-1-butene: Similar structure but with an additional carbon atom in the backbone.
1-Bromo-2,3,3-trifluoro-1-propene: Similar structure with bromine instead of chlorine.
1,1,1-Trifluoro-2-chloropropane: Saturated analog with a single bond instead of a double bond.
Uniqueness: (Z)-1-Chloro-2,3,3-trifluoro-1-propene is unique due to its specific halogenation pattern and the presence of a double bond. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and industry.
Propriétés
Numéro CAS |
1263679-68-0 |
|---|---|
Formule moléculaire |
C3H2ClF3 |
Poids moléculaire |
130.49 g/mol |
Nom IUPAC |
(Z)-1-chloro-2,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C3H2ClF3/c4-1-2(5)3(6)7/h1,3H/b2-1- |
Clé InChI |
USCSECLOSDIOTA-UPHRSURJSA-N |
SMILES isomérique |
C(=C(/C(F)F)\F)\Cl |
SMILES canonique |
C(=C(C(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


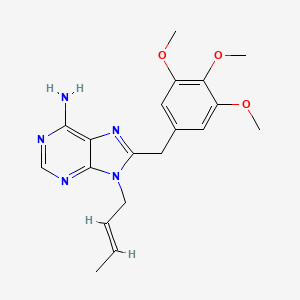
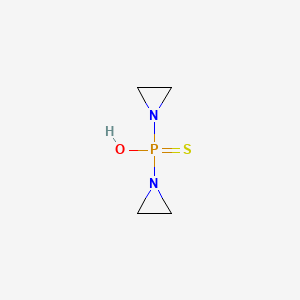


![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)

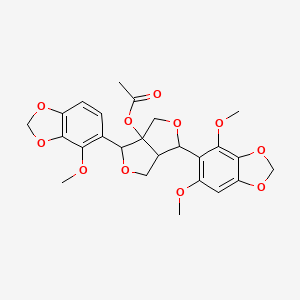
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)


